4-(2-Quinoxalinyl)phenyl 1-naphthoate
Description
4-(2-Quinoxalinyl)phenyl 1-naphthoate is a synthetic aromatic ester featuring a quinoxaline moiety linked via a phenyl group to a 1-naphthoate core. Quinoxaline derivatives are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and antimalarial properties . This compound has been studied in structure-activity relationship (SAR) investigations to optimize aromatic core substitutions for enhanced efficacy .
Properties
Molecular Formula |
C25H16N2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H16N2O2/c28-25(21-9-5-7-17-6-1-2-8-20(17)21)29-19-14-12-18(13-15-19)24-16-26-22-10-3-4-11-23(22)27-24/h1-16H |
InChI Key |
ZIDIWENZQUOYOU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Substitution: Quinoline vs. Quinoxaline
A key SAR study compared 4-(2-quinoxalinyl)phenyl 1-naphthoate (Compound 3 in ) with analogs where the quinoxaline moiety was replaced by quinoline (Compound 5) or biphenyl (Compound 7). Results showed:
- Compound 3 (Quinoxaline): IC₅₀ = 1.2 μM
- Compound 5 (Quinoline): IC₅₀ = 2.5 μM
- Compound 7 (Biphenyl) : IC₅₀ = 2.5 μM
The quinoxaline core demonstrated superior activity compared to quinoline and biphenyl analogs, suggesting that the nitrogen-rich heterocycle enhances target binding, possibly through π-π stacking or hydrogen bonding .
Table 1: Activity Comparison of Core-Substituted Analogs
| Compound | Aromatic Core | IC₅₀ (μM) |
|---|---|---|
| 3 | Quinoxaline | 1.2 |
| 5 | Quinoline | 2.5 |
| 7 | Biphenyl | 2.5 |
Positional Isomerism in Naphthalene Substitution
The substitution pattern on the naphthalene core significantly impacts activity. For example:
- Compound 3 (1-naphthoate) : IC₅₀ = 1.2 μM
- Compound 6 (2-naphthoate) : IC₅₀ = 1.2 μM
Functional Group Variations
Naptalam ()
Naptalam (2-((1-naphthalenylamino)carbonyl)benzoic acid) shares a naphthalene-derived structure but incorporates a benzoic acid group instead of a quinoxaline-phenyl ester. It is used as an herbicide, highlighting the role of naphthalene derivatives in agrochemical applications . The absence of a quinoxaline moiety in naptalam underscores the importance of heterocyclic groups in dictating target specificity (e.g., antimalarial vs. herbicidal activity).
Naphthoquine Phosphate ()
Naphthoquine phosphate, a 4-aminoquinoline antimalarial drug, shares structural motifs with this compound, including a naphthalene core and a quinoline group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
